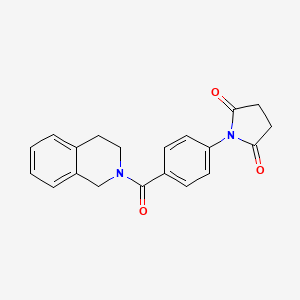
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione is a compound that contains a 1,2,3,4-tetrahydroisoquinoline structural motif . This motif is an important part of various natural products and therapeutic lead compounds . In recent years, there has been considerable research interest in the synthesis of its C(1)-substituted derivatives, as they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a topic of considerable interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Chemical Reactions Analysis
Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been reported . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione”:
Neurodegenerative Disease Research
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione has shown potential in the study of neurodegenerative diseases. The tetrahydroisoquinoline (THIQ) scaffold is known for its neuroprotective properties, making it a valuable compound in researching treatments for conditions like Parkinson’s and Alzheimer’s diseases . Its ability to interact with neuroreceptors and inhibit neuroinflammation is particularly significant in this field.
Antimicrobial Activity
This compound has been explored for its antimicrobial properties. The THIQ structure is effective against various bacterial and fungal pathogens, making it a candidate for developing new antibiotics . Research has demonstrated its potential in overcoming resistance mechanisms in pathogens, which is crucial in the fight against antibiotic-resistant bacteria.
Cancer Therapy
In cancer research, 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione has been investigated for its anticancer properties. The compound’s ability to induce apoptosis in cancer cells and inhibit tumor growth has been a focal point of studies . Its role in targeting specific cancer cell pathways without affecting normal cells is particularly promising for developing targeted cancer therapies.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are another area of interest. It has been shown to inhibit key inflammatory pathways, making it a potential candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . Its effectiveness in reducing inflammation at the molecular level is a significant advantage.
Cardiovascular Research
Research into cardiovascular diseases has also benefited from this compound. Its potential to modulate cardiovascular functions and protect against heart disease has been explored . The compound’s ability to improve endothelial function and reduce oxidative stress is particularly relevant in preventing and treating cardiovascular conditions.
Antioxidant Properties
The antioxidant properties of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione have been studied for their potential health benefits . Antioxidants play a crucial role in protecting cells from oxidative damage, which is linked to aging and various diseases. This compound’s ability to neutralize free radicals makes it a valuable addition to antioxidant research.
Drug Development and Design
In the field of medicinal chemistry, this compound serves as a versatile scaffold for drug development . Its structural features allow for modifications that can enhance its biological activity and specificity. Researchers have utilized this compound to design new drugs with improved efficacy and reduced side effects.
Synthetic Chemistry Applications
Finally, the compound is significant in synthetic chemistry for developing new synthetic methodologies . Its unique structure allows for various chemical transformations, making it a useful building block in organic synthesis. This has implications for creating new materials and compounds with diverse applications.
These applications highlight the versatility and potential of 1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione in scientific research, spanning multiple fields and offering promising avenues for future studies.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Wirkmechanismus
Target of Action
Tetrahydroisoquinolines are known to have diverse biological activities and can act as precursors for various alkaloids . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For tetrahydroisoquinolines, the mode of action can vary widely depending on the specific derivative .
Eigenschaften
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-18-9-10-19(24)22(18)17-7-5-15(6-8-17)20(25)21-12-11-14-3-1-2-4-16(14)13-21/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTGNUPWGQJXCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)phenyl)pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

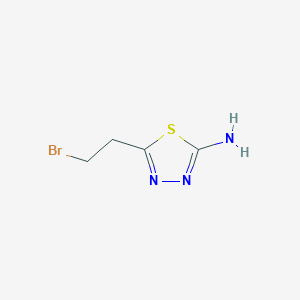
![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide](/img/structure/B2585898.png)
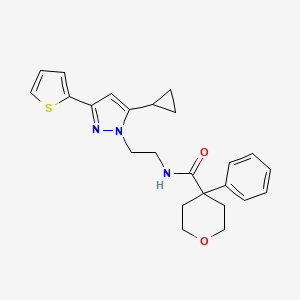

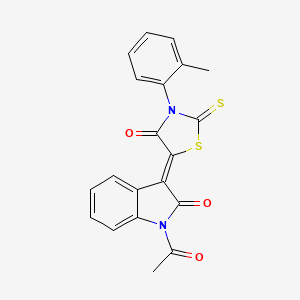
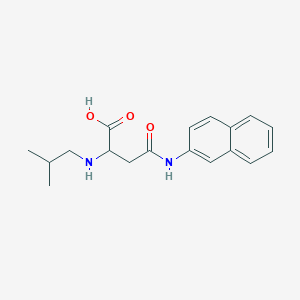
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B2585904.png)
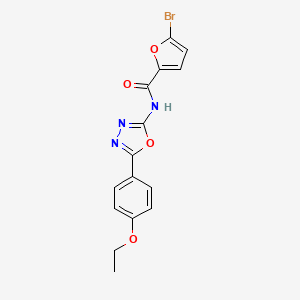
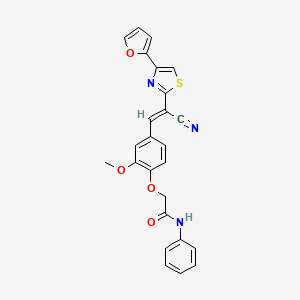
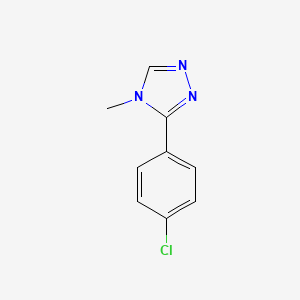
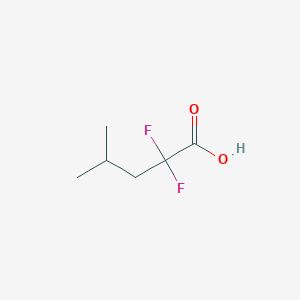
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
![N-(4-morpholinophenyl)-2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)acetamide](/img/structure/B2585915.png)
